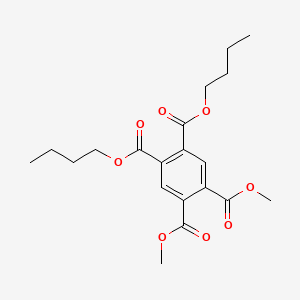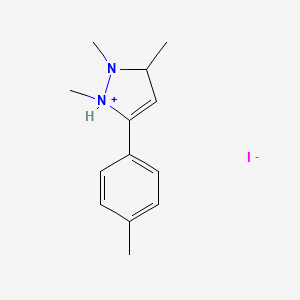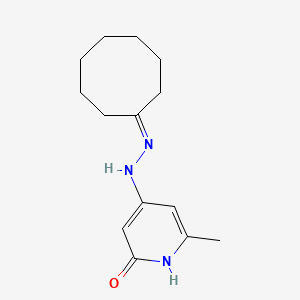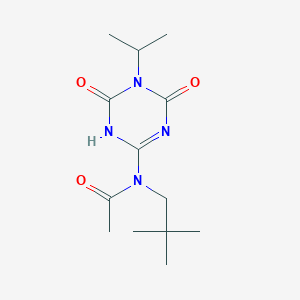
1,2-Dibutyl 4,5-dimethyl benzene-1,2,4,5-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibutyl 4,5-dimethyl benzene-1,2,4,5-tetracarboxylate is an organic compound with a complex structure It belongs to the class of aromatic esters, characterized by the presence of ester functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibutyl 4,5-dimethyl benzene-1,2,4,5-tetracarboxylate typically involves the esterification of 1,2,4,5-benzenetetracarboxylic acid with butanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Elevated temperatures around 100-150°C.
Catalyst: Sulfuric acid or p-toluenesulfonic acid.
Solvent: Anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibutyl 4,5-dimethyl benzene-1,2,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the ester groups to alcohols using lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 1,2,4,5-benzenetetracarboxylic acid.
Reduction: 1,2-Dibutyl 4,5-dimethyl benzene-1,2,4,5-tetraol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,2-Dibutyl 4,5-dimethyl benzene-1,2,4,5-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique structure.
Medicine: Investigated for its potential as a drug delivery agent.
Industry: Utilized in the production of specialty polymers and resins.
Mécanisme D'action
The mechanism of action of 1,2-Dibutyl 4,5-dimethyl benzene-1,2,4,5-tetracarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The benzene ring can interact with aromatic receptors, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethyl-4-nitrobenzene: Similar aromatic structure but with a nitro group instead of ester groups.
1,2-Dibromo-4,5-dimethylbenzene: Contains bromine atoms instead of ester groups.
1,2-Dimethyl-4-ethylbenzene: Similar structure with ethyl groups instead of butyl groups.
Uniqueness
1,2-Dibutyl 4,5-dimethyl benzene-1,2,4,5-tetracarboxylate is unique due to the presence of four ester groups, which impart distinct chemical and physical properties. These ester groups make it highly reactive and versatile for various chemical transformations and applications.
Propriétés
Numéro CAS |
60113-16-8 |
|---|---|
Formule moléculaire |
C20H26O8 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
1-O,2-O-dibutyl 4-O,5-O-dimethyl benzene-1,2,4,5-tetracarboxylate |
InChI |
InChI=1S/C20H26O8/c1-5-7-9-27-19(23)15-11-13(17(21)25-3)14(18(22)26-4)12-16(15)20(24)28-10-8-6-2/h11-12H,5-10H2,1-4H3 |
Clé InChI |
CAIDQNYSSFRKJO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[Bis(carboxymethyl)amino]propyl}glycine](/img/structure/B14594269.png)

![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
![4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline](/img/structure/B14594286.png)

![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)
![5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14594294.png)

![3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]-](/img/structure/B14594300.png)
![2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594301.png)
![Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl-](/img/structure/B14594302.png)
![2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B14594308.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)-](/img/structure/B14594316.png)
